3-methyl-4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Descripción general

Descripción

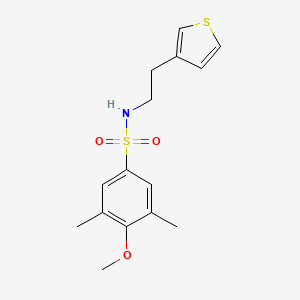

3-methyl-4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as TPMPA and is widely used in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 3-methyl-4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide:

Pharmaceutical Applications

Anticancer Agents: Compounds containing thiophene rings, like 3-methyl-4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, have shown potential as anticancer agents. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis . This compound could be explored for its efficacy in targeting specific cancer cell lines.

Anti-inflammatory Drugs: Sulfonamides are also known for their anti-inflammatory properties. The presence of the thiophene ring can enhance these effects, making this compound a candidate for developing new anti-inflammatory medications .

Material Science

Organic Semiconductors: Thiophene derivatives are widely used in the development of organic semiconductors due to their excellent electronic properties. This compound could be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors: The sulfonamide group in this compound can act as a corrosion inhibitor, protecting metals from oxidative damage. This application is particularly valuable in industrial settings where metal preservation is crucial .

Biological Research

Enzyme Inhibition Studies: The sulfonamide group is a well-known pharmacophore for enzyme inhibition. This compound can be used in studies to understand the inhibition mechanisms of various enzymes, including carbonic anhydrase and proteases .

Antimicrobial Agents: Thiophene derivatives have demonstrated antimicrobial properties. This compound could be investigated for its potential to inhibit the growth of bacteria and fungi, contributing to the development of new antimicrobial agents .

Chemical Synthesis

Building Blocks for Complex Molecules: This compound can serve as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Catalysts in Organic Reactions: Sulfonamides are often used as catalysts in organic reactions. This compound could be explored for its catalytic properties in various chemical transformations, including cross-coupling reactions and cycloadditions .

Environmental Science

Pollutant Degradation: Compounds with sulfonamide groups can be used in the degradation of environmental pollutants. This compound could be studied for its ability to break down harmful substances in the environment, contributing to pollution control efforts .

Water Treatment: The antimicrobial properties of thiophene derivatives can be applied in water treatment processes. This compound could be used to develop new methods for purifying water by eliminating microbial contaminants .

Medical Diagnostics

Imaging Agents: Sulfonamide-containing compounds are used in medical imaging to enhance contrast. This compound could be investigated for its potential use in diagnostic imaging techniques, such as MRI or PET scans .

Biosensors: The unique electronic properties of thiophene derivatives make them suitable for use in biosensors. This compound could be utilized in the development of sensors for detecting biological molecules, aiding in medical diagnostics and research .

Mecanismo De Acción

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might also be involved in such reactions.

Mode of Action

In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Suzuki–miyaura cross-coupling reactions, in which similar compounds are used, are widely applied in carbon–carbon bond-forming reactions . These reactions have a significant impact on the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The stability of similar compounds, such as boronic esters, has been discussed . These compounds are usually bench stable, easy to purify, and often commercially available . These properties could potentially impact the bioavailability of the compound.

Result of Action

The use of similar compounds in suzuki–miyaura cross-coupling reactions leads to the formation of new carbon–carbon bonds . This can result in the synthesis of complex organic compounds, which can have various effects at the molecular and cellular level depending on their structure and function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of similar compounds, such as boronic esters, can be affected by air and moisture . Additionally, the efficiency of reactions involving these compounds can be influenced by the reaction conditions, such as temperature and the presence of a catalyst .

Propiedades

IUPAC Name |

3-methyl-4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c1-3-7-19-15-5-4-14(9-12(15)2)21(17,18)16-10-13-6-8-20-11-13/h4-6,8-9,11,16H,3,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFJPKHWJIXBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

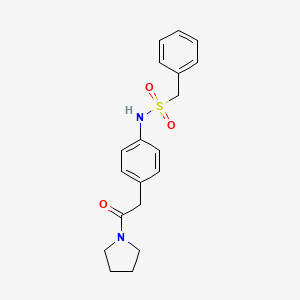

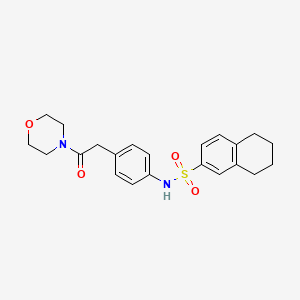

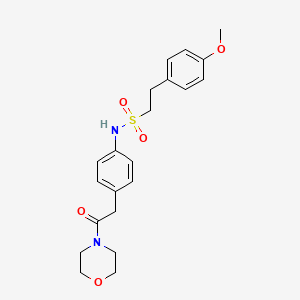

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(2-methoxyphenyl)urea](/img/structure/B3209819.png)

![1-(2,5-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea](/img/structure/B3209824.png)

![1-(2-Methoxy-5-methylphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea](/img/structure/B3209836.png)

![1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea](/img/structure/B3209850.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B3209857.png)

![(E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3209865.png)

![1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B3209870.png)

![1-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B3209917.png)